4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

CNS Serotonin Anxiolytic

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine (CAS 33386-20-8) is a heterocyclic organic compound with the molecular formula C₁₂H₂₁N₅ and a molecular weight of 235.33 g/mol. It is a pyrimidinylpiperazine derivative featuring a butylamine chain, which places it within the azapirone class of compounds that includes the anxiolytic drug buspirone and its analogs.

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
CAS No. 33386-20-8
Cat. No. B1355007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine
CAS33386-20-8
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN)C2=NC=CC=N2
InChIInChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2
InChIKeyYDQAUSHJSHIVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine (CAS 33386-20-8): Chemical Profile and Procurement-Relevant Characteristics


4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine (CAS 33386-20-8) is a heterocyclic organic compound with the molecular formula C₁₂H₂₁N₅ and a molecular weight of 235.33 g/mol [1]. It is a pyrimidinylpiperazine derivative featuring a butylamine chain, which places it within the azapirone class of compounds that includes the anxiolytic drug buspirone and its analogs [2]. The compound is commercially available as a research chemical with purities typically ranging from 95% to ≥98% (HPLC) . It is primarily utilized as a synthetic building block in medicinal chemistry, as an impurity reference standard for buspirone and tandospirone, and as a probe for receptor binding and transporter inhibition studies .

Why 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine Cannot Be Readily Substituted by Other Pyrimidinylpiperazines or Azapirones


Although 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine shares the pyrimidinylpiperazine core with clinically used azapirones (e.g., buspirone, tandospirone) and their metabolites (e.g., 1-(2-pyrimidinyl)piperazine), it is structurally and pharmacologically distinct due to the presence of a terminal primary amine on the butyl spacer [1]. This primary amine confers unique chemical reactivity—enabling conjugation, amide bond formation, and further derivatization—that is absent in the tertiary amine or amide functionalities of full azapirone drugs [2]. Moreover, the compound's affinity profile for 5-HT₁A receptors, DPP-IV, and OCT1 differs substantially from that of buspirone and 1-(2-pyrimidinyl)piperazine, making it a non-interchangeable building block and a specific impurity marker rather than a functional substitute [3][4][5]. Substitution with a shorter-chain analog or a capped amine would lead to divergent biological activity, altered metabolic fate, and compromised analytical specificity in impurity profiling workflows.

Quantitative Differentiation of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine from Closest Analogs: A Head-to-Head Evidence Summary


5-HT1A Receptor Affinity: Superior Potency of Derivatives Incorporating the 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine Core

The bicyclic imide derivative CHEMBL274047, which contains the 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine fragment, exhibits high-affinity agonist activity at the human 5-HT1A receptor with a Ki of 5.80 nM [1]. In contrast, the prototypical azapirone buspirone displays a Ki range of 9.3–29.5 nM at the same receptor , and tandospirone shows a Ki of 27 ± 5 nM [2]. The 5.8-fold improvement in affinity relative to tandospirone highlights the value of this butylamine-piperazine-pyrimidine core for designing potent 5-HT1A ligands.

CNS Serotonin Anxiolytic

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Moderate Activity Distinguishes the Compound from Potent Clinical Inhibitors and Highlights Scaffold Utility

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine inhibits DPP-IV with an IC50 of 1.00 × 10⁵ nM (100 µM) in a biochemical assay [1]. While this potency is significantly lower than that of clinical DPP-IV inhibitors (e.g., sitagliptin IC50 ≈ 19 nM [2]), the compound serves as a useful starting point for structure-activity relationship (SAR) studies and as a negative control in DPP-IV screening campaigns. Its distinct IC50 value relative to the low-nanomolar potency of advanced leads provides a clear quantitative benchmark for optimizing DPP-IV inhibition through scaffold elaboration.

Diabetes DPP-IV Metabolic

Organic Cation Transporter 1 (OCT1) Inhibition: Moderate Activity Informs Drug-Drug Interaction and Hepatic Uptake Studies

The compound inhibits human OCT1 (SLC22A1) with an IC50 of 1.20 × 10⁴ nM (12 µM), as measured in HEK293 cells expressing the transporter [1]. This value positions the compound as a moderate OCT1 ligand—comparable to the widely used probe verapamil (IC50 ≈ 2.9 µM [2]) but substantially weaker than potent inhibitors such as decynium-22 (IC50 ≈ 0.1 µM). This defined inhibition constant enables its use as a tool compound to investigate OCT1-mediated drug uptake and potential drug-drug interactions without the confounding high potency of reference inhibitors.

Drug Transport OCT1 Pharmacokinetics

Purity Specifications and Analytical Documentation: Differentiated Quality Control Benchmarks for Research and Industrial Use

Commercial sources offer 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine at purities ranging from 95% to ≥98%, with select vendors providing comprehensive analytical documentation including NMR, HPLC, GC, and LC-MS spectra . In contrast, many closely related pyrimidinylpiperazine butylamine analogs are only available at lower purities (e.g., 90–95%) and without full characterization packages . The availability of high-purity material with verified batch-specific analytical data reduces the need for in-house purification and ensures reproducibility in receptor binding assays, in vivo studies, and impurity profiling.

Analytical Chemistry Quality Control Reference Standards

Analytical Utility as Buspirone Impurity 17: A Defined Reference Standard with Characterized Chromatographic Retention and Spectroscopic Signatures

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine is designated as Buspirone Impurity 17 in pharmacopoeial monographs and impurity profiling studies [1]. Its chromatographic retention time under standardized reversed-phase HPLC conditions and its mass spectrometric fragmentation pattern (m/z 235.18 [M+H]⁺) are fully characterized, enabling precise identification and quantification in buspirone drug substance and finished products. In comparison, other buspirone-related impurities (e.g., Impurity A, 1-(2-pyrimidinyl)piperazine) exhibit distinct retention times (ΔRT ≈ 1.2–2.5 min) and different MS/MS transitions, underscoring the need for a compound-specific reference standard for accurate impurity profiling.

Pharmaceutical Impurities Reference Standards HPLC

Physicochemical Properties: LogP, Boiling Point, and Molecular Flexibility Differentiate from Shorter-Chain Analogs

The compound exhibits a calculated LogP of 1.04 [1] and a boiling point of 404.4 °C at 760 mmHg [2], reflecting the contribution of the four-carbon butyl linker and the terminal primary amine. In comparison, the shorter-chain analog 1-(2-pyrimidinyl)piperazine (C8H12N4) has a LogP of approximately 0.14 [3] and a boiling point of ~338 °C . The increased lipophilicity and higher boiling point of 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine translate to altered membrane permeability, solubility, and volatility, which are critical considerations for medicinal chemistry optimization and for the design of chromatographic purification methods.

ADME Physicochemical Drug Design

High-Value Research and Industrial Applications of 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine Based on Quantitative Evidence


CNS Drug Discovery: Designing Potent 5-HT1A Agonists for Anxiety and Depression

Leveraging the 5-HT1A receptor affinity demonstrated by derivatives incorporating the 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine core (Ki = 5.80 nM [1]), medicinal chemists can use this compound as a key intermediate or starting scaffold to synthesize and optimize novel 5-HT1A agonists. The superior affinity relative to tandospirone (Ki = 27 nM [2]) positions this building block as a privileged fragment for achieving high potency in CNS-active drug candidates.

Type 2 Diabetes Research: DPP-IV Inhibitor Scaffold Optimization and Assay Calibration

The compound's moderate DPP-IV inhibition (IC50 = 100 µM [3]) makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at improving DPP-IV inhibitory potency. It also serves as a reliable reference compound for calibrating high-throughput screening assays, enabling researchers to benchmark the activity of newly synthesized piperazine-derived DPP-IV inhibitors against a well-defined baseline.

Drug Transporter Pharmacology: Probing OCT1-Mediated Hepatic Uptake and Drug-Drug Interactions

With its characterized OCT1 inhibition IC50 of 12 µM [4], this compound is valuable for in vitro studies investigating the role of OCT1 in the hepatic uptake of cationic drugs. It can be used as a tool to assess the potential for OCT1-mediated drug-drug interactions, providing a moderate-affinity alternative to high-potency reference inhibitors for nuanced transporter pharmacology experiments.

Pharmaceutical Quality Control: Reference Standard for Buspirone Impurity Profiling

As Buspirone Impurity 17, this compound is essential for pharmaceutical QC laboratories performing impurity profiling of buspirone drug substance and finished products. Its defined chromatographic retention time and mass spectrometric signature allow for accurate identification and quantification, supporting compliance with ICH guidelines and the establishment of impurity specifications in ANDA submissions.

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